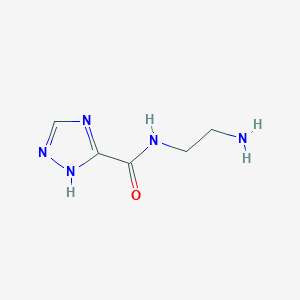

N-(2-aminoethyl)-1H-1,2,4-triazole-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of such compounds often involves complex organic reactions. For instance, a similar compound, peptide nucleic acid (PNA), is synthesized by replacing the sugar-phosphate backbone of DNA with a peptide backbone consisting of N-(2-aminoethyl)glycine units .Molecular Structure Analysis

The molecular structure of such compounds can be complex and varied. For example, in a similar compound, the sugar-phosphate backbone of DNA is replaced by a peptide backbone consisting of N-(2-aminoethyl)glycine units .Chemical Reactions Analysis

The chemical reactions involving such compounds can be complex and are often influenced by factors such as temperature, pressure, and the presence of catalysts. For example, a similar compound, N-(2-aminoethyl)piperazine, reacts with acids to form salts plus water in exothermic reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of such compounds can vary widely. For example, a similar compound, N-(2-Aminoethyl)-3-aminopropyltrimethoxysilane, is described as a colorless, light yellow transparent viscous liquid. It is hygroscopic, strongly alkaline, and has a slight ammonia smell .Scientific Research Applications

Synthesis and Antimicrobial Properties

N-(2-aminoethyl)-1H-1,2,4-triazole-3-carboxamide and its derivatives have been explored for their synthesis methods and potential as antimicrobial agents. In a study focused on the development of triazole-based scaffolds, a protocol using ruthenium-catalyzed cycloaddition was developed for the synthesis of 5-amino-1,2,3-triazole-4-carboxylates. This method overcomes the Dimroth rearrangement issue, providing a pathway to create biologically active compounds and peptidomimetics based on the triazole scaffold, including HSP90 inhibitors (Ferrini et al., 2015). Additionally, novel 1H-1,2,3-triazole-4-carboxamides were synthesized and demonstrated moderate to potent antibacterial and antifungal activities, highlighting their promise as antimicrobial agents. Notably, certain derivatives showed significant activity against S. aureus and C. albicans, underscoring their potential therapeutic value (Pokhodylo et al., 2021).

Chemical Synthesis and Characterization

The chemical synthesis and characterization of this compound derivatives have been a subject of research, demonstrating the compound's versatility. One study detailed a five-step synthesis process starting from 4-chlorobenzenamine, yielding an 88% yield of the target compound. This process highlights the compound's synthetic accessibility and potential for further chemical exploration (Kan, 2015).

Application in Heterocyclic Syntheses

This compound serves as a foundation for synthesizing various heterocyclic compounds. Its derivatives have been utilized in multicomponent reactions to construct triazolopyrimidines, demonstrating the compound's applicability in creating diverse heterocycles. These studies underscore the compound's role in facilitating novel synthetic routes and contributing to the expansion of heterocyclic chemistry (Gladkov et al., 2012).

Biological Evaluation and Potential Anticancer Agents

Research on this compound derivatives extends into evaluating their biological activities, including potential anticancer properties. The synthesis and biological screening of N-(ferrocenylmethyl amino acid) fluorinated benzene-carboxamide derivatives, for instance, have demonstrated cytotoxic effects against breast cancer cell lines, highlighting the compound's relevance in developing new anticancer therapies (Butler et al., 2013).

Mechanism of Action

Target of Action

Similar compounds have been known to interact with various biological targets, such as enzymes and receptors, influencing their activity and function .

Mode of Action

It’s known that amines, which this compound is a derivative of, can interact with their targets through various mechanisms, such as hydrogen bonding, electrostatic interactions, and van der waals forces .

Biochemical Pathways

Similar compounds have been known to participate in various biochemical reactions, potentially influencing a wide range of cellular processes .

Pharmacokinetics

Similar compounds are known to exhibit diverse pharmacokinetic profiles, which can significantly impact their bioavailability and therapeutic efficacy .

Result of Action

Similar compounds have been known to induce a variety of biological responses, depending on their specific targets and mode of action .

Action Environment

The action, efficacy, and stability of N-(2-aminoethyl)-1H-1,2,4-triazole-3-carboxamide can be influenced by various environmental factors . These may include the pH of the environment, the presence of other compounds, temperature, and more .

Safety and Hazards

Future Directions

The future directions for research and development of such compounds can be diverse and exciting. For instance, peptide nucleic acids (PNAs) are being explored for their potential in biological and medical applications . Similarly, the use of N-(2-aminoethyl)-3-aminopropyltrimethoxysilane in the preparation of modified silicone tie-paints has been investigated .

properties

IUPAC Name |

N-(2-aminoethyl)-1H-1,2,4-triazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N5O/c6-1-2-7-5(11)4-8-3-9-10-4/h3H,1-2,6H2,(H,7,11)(H,8,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHQCYDFPLQULCB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

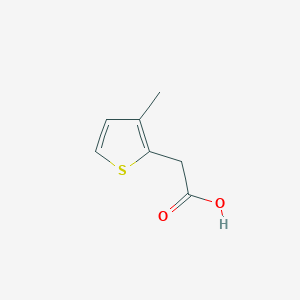

C1=NNC(=N1)C(=O)NCCN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-(benzofuran-2-yl)propan-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2971631.png)

![3-[1-benzyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl]-2-cyano-N-(4-ethoxyphenyl)prop-2-enamide](/img/structure/B2971632.png)

![N-(4-{[(4-bromophenyl)sulfanyl]methyl}phenyl)-2,6-difluorobenzenecarboxamide](/img/structure/B2971635.png)

![8-(2-Furylmethyl)-1-methyl-3-(naphthylmethyl)-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione](/img/no-structure.png)

![N-(4-ethylphenyl)-2-((6-methyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide](/img/structure/B2971638.png)

![1-((4-methoxyphenyl)sulfonyl)-N-(2-methylbenzo[d]thiazol-5-yl)piperidine-4-carboxamide](/img/structure/B2971642.png)

![3-benzyl-8-(2,4-dimethoxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2971643.png)

![2-(4-(ethylthio)phenyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)acetamide](/img/structure/B2971645.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2971648.png)

![2-(ethylthio)-5-methyl-N-(2-methylphenyl)-7-(4-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2971654.png)